2,2-Dimethyl-1,3-dinitropropane
Overview
Description
2,2-Dimethyl-1,3-dinitropropane is an organic compound with the molecular formula C5H10N2O4 It is characterized by the presence of two nitro groups attached to a propane backbone, with two methyl groups at the second carbon position
Mechanism of Action
Target of Action
It’s known that this compound can react as a carbanion , which suggests it may interact with electrophilic targets in biological systems.
Mode of Action
2,2-Dimethyl-1,3-dinitropropane is an intermediate in the reaction mechanism of cyclopenta[b]pyridines with amines . It’s also known to catalyze the nitroalkane to nitrite ion reaction
Biochemical Pathways
Its role as an intermediate in certain reactions and its ability to stabilize synthons involved in the synthesis of cyclopentane rings suggest it may influence pathways involving these structures.
Result of Action
Given its known chemical reactions, it may influence cellular processes involving the formation or breakdown of cyclopentane rings .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dimethyl-1,3-dinitropropane can be synthesized through a multi-step process. One common method involves the reaction of acetone with nitromethane to form this compound, followed by hydrogenation of the dinitro compound . Another approach utilizes the Henry reaction, where nitroalkanes react with aldehydes or ketones under basic catalysis to produce nitro derivatives .
Industrial Production Methods: Industrial production of this compound often involves optimizing reaction conditions such as temperature, heating mode, and the use of deep eutectic solvents (DES) as both solvent and catalyst. This method allows for high yields and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-1,3-dinitropropane undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form corresponding nitroso or nitrate compounds.
Reduction: Hydrogenation of the nitro groups leads to the formation of amines.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation typically uses catalysts such as palladium on carbon (Pd/C) or nickel.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Nitroso or nitrate derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,2-Dimethyl-1,3-dinitropropane has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
1,3-Dinitropropane: Similar in structure but lacks the methyl groups at the second carbon position.
2,2-Dimethyl-1,3-dinitrobutane: Similar but with an additional carbon in the backbone.
Uniqueness: 2,2-Dimethyl-1,3-dinitropropane is unique due to the presence of two methyl groups at the second carbon position, which influences its chemical reactivity and physical properties. This structural feature distinguishes it from other nitroalkanes and contributes to its specific applications and reactivity .
Properties
IUPAC Name |
2,2-dimethyl-1,3-dinitropropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O4/c1-5(2,3-6(8)9)4-7(10)11/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFMWDOLRBNYBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C[N+](=O)[O-])C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30227061 | |
Record name | 2,2-Dimethyl-1,3-dinitro-propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30227061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
762-98-1 | |
Record name | 2,2-Dimethyl-1,3-dinitro-propane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-dimethylpropane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2682 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-Dimethyl-1,3-dinitro-propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30227061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-Dimethyl-1,3-dinitropropane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D332JB8GUX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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